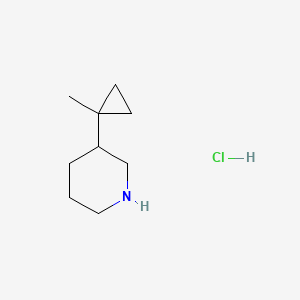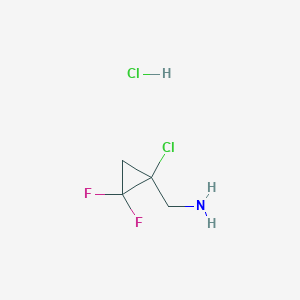
3-(1-Methylcyclopropyl)piperidinehydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-Methylcyclopropyl)piperidinehydrochloride is a chemical compound belonging to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Methylcyclopropyl)piperidinehydrochloride involves several steps. One common method includes the condensation of piperidine with 1,3-dihalogen propane in a water-soluble polar aprotic solvent under the action of an alkali compound . This reaction yields N-(3-halide propyl)piperidine, which is then etherified with 3-(4-chlorphenyl)propyl alcohol to form the desired compound . The final step involves reacting the product with hydrochloric acid to obtain this compound .
Industrial Production Methods
Industrial production methods for this compound focus on optimizing yield, purity, and cost-effectiveness. The process typically involves the use of readily available raw materials and simple reaction conditions to ensure scalability and safety . The steps include reduction reactions, esterification, and N-alkylation, followed by substitution reactions in an appropriate solvent medium .
Analyse Des Réactions Chimiques
Types of Reactions
3-(1-Methylcyclopropyl)piperidinehydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in an ether solvent.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions typically result in the formation of new alkylated or halogenated derivatives.
Applications De Recherche Scientifique
3-(1-Methylcyclopropyl)piperidinehydrochloride has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 3-(1-Methylcyclopropyl)piperidinehydrochloride involves its interaction with specific molecular targets and pathways. It may act on various receptors and enzymes, modulating their activity and leading to physiological effects . The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Piperidine: A six-membered heterocycle with one nitrogen atom.
Dihydropyridine: A derivative of pyridine with two additional hydrogen atoms.
Uniqueness
3-(1-Methylcyclopropyl)piperidinehydrochloride is unique due to its specific structural features, including the presence of a methylcyclopropyl group. This structural modification can influence its chemical reactivity, biological activity, and pharmacological properties, making it distinct from other piperidine derivatives .
Propriétés
Formule moléculaire |
C9H18ClN |
|---|---|
Poids moléculaire |
175.70 g/mol |
Nom IUPAC |
3-(1-methylcyclopropyl)piperidine;hydrochloride |
InChI |
InChI=1S/C9H17N.ClH/c1-9(4-5-9)8-3-2-6-10-7-8;/h8,10H,2-7H2,1H3;1H |
Clé InChI |
XYEBUFCVGDOCIQ-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC1)C2CCCNC2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Amino-7-methyl-8-nitro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13526748.png)


![methyl3-methyl-4-oxo-4H,5H-thieno[3,2-c]pyridine-2-carboxylate](/img/structure/B13526770.png)

![2-Methyl-1,2,4,8-tetraazaspiro[4.5]decan-3-one](/img/structure/B13526777.png)




![3-amino-N-[(furan-3-yl)methyl]-1-benzothiophene-2-carboxamide](/img/structure/B13526799.png)

